1-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-piperidine-4-carboxylic acid methyl ester
Overview
Description
1-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-piperidine-4-carboxylic acid methyl ester is a complex organic compound that features a benzo[1,3]dioxole moiety, an acryloyl group, and a piperidine ring.
Preparation Methods
The synthesis of 1-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-piperidine-4-carboxylic acid methyl ester typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 3-benzo[1,3]dioxol-5-yl-acrylic acid.
Coupling Reaction: This intermediate is then coupled with piperidine-4-carboxylic acid methyl ester using a palladium-catalyzed cross-coupling reaction.
Reaction Conditions: The reaction is carried out in the presence of a base such as cesium carbonate and a ligand like xantphos in a solvent such as 1,4-dioxane at elevated temperatures (around 130°C).
Chemical Reactions Analysis
1-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-piperidine-4-carboxylic acid methyl ester can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The acryloyl group can undergo nucleophilic substitution reactions, particularly with nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-piperidine-4-carboxylic acid methyl ester has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential therapeutic benefits.
Chemical Research: Researchers use this compound to study its reactivity and to develop new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-piperidine-4-carboxylic acid methyl ester involves its interaction with cellular targets:
Comparison with Similar Compounds
1-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-piperidine-4-carboxylic acid methyl ester can be compared with other similar compounds:
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds also feature the benzo[1,3]dioxole moiety and have shown anticancer activity.
3-Benzo[1,3]dioxol-5-yl-acrylic acid derivatives: These derivatives share the acryloyl group and have been studied for their biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 1-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-21-17(20)13-6-8-18(9-7-13)16(19)5-3-12-2-4-14-15(10-12)23-11-22-14/h2-5,10,13H,6-9,11H2,1H3/b5-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDPIBBRLAHUAV-HWKANZROSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1CCN(CC1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001331393 | |
Record name | methyl 1-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001331393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203112 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
349541-64-6 | |
Record name | methyl 1-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001331393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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